1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a 2-iodo-3-(trifluoromethyl)phenyl group. This compound is of interest in organic synthesis, particularly in pharmaceutical intermediates, due to the versatility of its functional groups .
Properties
Molecular Formula |
C10H7ClF3IO |
|---|---|
Molecular Weight |
362.51 g/mol |
IUPAC Name |
1-chloro-1-[2-iodo-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,1H3 |
InChI Key |
WKLXUYPEMLDLII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one typically involves:
- Introduction of the trifluoromethyl group onto the aromatic ring.
- Installation of the iodo substituent ortho to the trifluoromethyl group.
- Formation of the propan-2-one side chain.
- Chlorination at the α-position of the ketone.
This sequence requires careful control of reaction conditions and reagents to achieve regioselectivity and high yield.
Key Synthetic Steps and Reagents
Formation of 3-(Trifluoromethyl)phenylpropan-2-one Core
A patented process describes the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one via diazotization of 3-trifluoromethylaniline followed by reaction with isopropenyl acetate in the presence of catalytic cuprous or cupric salts and bases such as sodium acetate or bicarbonate in polar solvents (water, methanol, acetone) at 20–70°C. The product is purified by bisulfite complexation or vacuum distillation.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | 3-trifluoromethylaniline, NaNO2, HCl, 5–10°C | - | Formation of diazonium salt |
| Coupling | Isopropenyl acetate, CuCl catalyst, NaOAc, 40–60°C | 41.9–59.1 | Polar solvent mixture, biphasic workup |
| Purification | Bisulfite complexation or vacuum distillation | - | Isolates pure ketone |
This method provides the trifluoromethylated phenylpropanone intermediate, which is the backbone for further halogenation.
α-Chlorination of the Ketone
The α-chlorination of trifluoromethylated ketones is commonly performed using N-chlorosuccinimide (NCS) under reflux in cyclohexane, avoiding carcinogenic solvents like carbon tetrachloride. This step selectively introduces the chloro substituent at the α-position of the propan-2-one moiety.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Chlorination | NCS, cyclohexane, reflux, 3 hours | High | Clean α-chloroketone formation |
Reduction and Work-up
Following chlorination, sodium borohydride (NaBH4) reduction in methanol under reflux is used to stabilize intermediates and facilitate purification. The reaction is carefully quenched and extracted to isolate the chlorinated ketone.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Diazotization & coupling | 3-trifluoromethylaniline, NaNO2, HCl, isopropenyl acetate, CuCl catalyst, 40–60°C | 1-(3-Trifluoromethyl)phenylpropan-2-one |
| 2 | Iodination | KI, AlCl3, reflux in CH3CN | 2-Iodo-3-(trifluoromethyl)phenylpropan-2-one |
| 3 | α-Chlorination | NCS, cyclohexane, reflux | This compound |
| 4 | Reduction & purification | NaBH4, MeOH, reflux, aqueous work-up | Purified target compound |
Comprehensive Research Findings
- The diazotization and coupling reaction is sensitive to temperature and reagent stoichiometry; excess base and catalyst improve yield and purity.
- Iodination requires a Lewis acid catalyst and refluxing polar aprotic solvent for regioselectivity at the ortho position to trifluoromethyl.
- α-Chlorination with NCS in cyclohexane is a safer and efficient alternative to traditional chlorination methods using carbon tetrachloride.
- The overall yields for the multi-step synthesis range from moderate to good (40–60%), with purification steps critical to isolate the pure halogenated ketone.
- The presence of trifluoromethyl and halogen substituents influences reactivity and stability, necessitating controlled reaction conditions.
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form strong interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of this compound and Analogues
*Calculated based on substituents and standard atomic weights.
Physicochemical and Spectroscopic Data
- NMR Shifts: The fluoro compound in shows a distinctive doublet at δ 5.73 (J = 48.5 Hz) for the fluorine atom, whereas iodo or nitro substituents would cause significant deshielding in ¹H/¹³C NMR.
- Crystal Packing: Hydrazinylidene derivatives (e.g., ) form hydrogen-bonded chains (N–H⋯O), influencing solubility and melting behavior .
Biological Activity
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804083-87-1, is a halogenated organic compound notable for its complex structure and potential biological activities. This compound features a chloro group, an iodo group, and a trifluoromethyl substituent on a phenyl ring, which contribute to its reactivity and applicability in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Molecular Structure
- Molecular Formula : C10H7ClF3IO
- Molecular Weight : 378.51 g/mol
- Structural Characteristics :
- Presence of halogen atoms (Cl and I) enhances electrophilic properties.
- The trifluoromethyl group increases lipophilicity, potentially affecting bioavailability.
Synthesis
The compound is synthesized through the reaction of 2-iodo-3-(trifluoromethyl)benzene with chloroacetone under nucleophilic substitution conditions. The synthesis can be summarized as follows:
Research indicates that this compound acts as an electrophile, capable of reacting with nucleophiles in biological systems. This property is particularly relevant in drug development, where electrophilic compounds can interact with various biological targets, including proteins and nucleic acids.
Pharmacological Applications
This compound shows promise in several pharmacological contexts:
- Antiviral Activity : Its structural similarity to known antiviral agents suggests potential activity against viral infections.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving oxidative stress or disruption of cellular signaling pathways.
Study on Electrophilic Compounds
A study focusing on electrophilic compounds demonstrated that similar structures could induce ferroptosis in cancer cells. The findings suggest that compounds with electrophilic characteristics can selectively target cancer cells while sparing normal cells, which could be a significant advantage in cancer therapy .
Antimicrobial Activity
In another investigation, related trifluorinated compounds were evaluated for their antimicrobial properties. Results indicated that fluorinated compounds often exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes .
Comparative Analysis
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7ClF3IO | Different positioning of iodo group |
| 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one | C10H7ClF6O | Contains trifluoromethyl group |
| 1-Chloro-1-(4-iodo-2-(trifluoromethoxy)phenyl)propan-2-one | C10H7ClF3IO | Variation in iodo group placement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
